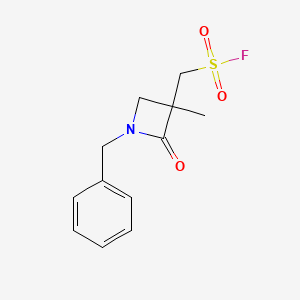

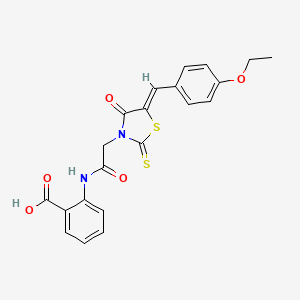

3-Methyl-3-phenyloxolane-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-3-phenyloxolane-2,5-dione is a chemical compound with the CAS Number: 14702-34-2 . It has a molecular weight of 190.2 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for 3-Methyl-3-phenyloxolane-2,5-dione is 3-methyl-3-phenyldihydro-2,5-furandione . The InChI code for this compound is 1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 .Physical And Chemical Properties Analysis

3-Methyl-3-phenyloxolane-2,5-dione is a powder that is stored at room temperature . It has a molecular weight of 190.2 .科学的研究の応用

Synthesis and Polymerization

Synthesis of Derivatives from L-Malic Acid : The synthesis of derivatives such as 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) from commercially available L-malic acid has been reported. Ring-opening polymerization (ROP) studies show that controlled ROP of BMD is possible, leading to hydrophilic poly(glycolic-co-malic acid)s that undergo autocatalytic degradation in aqueous solutions within days. This synthesis route emphasizes the potential of 3-Methyl-3-phenyloxolane-2,5-dione derivatives in creating bioabsorbable polymers with controlled degradation rates (Pounder et al., 2010).

Copolymerization with L-Lactide : The copolymerization of 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD) and L-lactide has been employed as a method to synthesize functionalized bioabsorbable polymers. This process leads to copolymers containing L-lactic, glycolic, and L-α-malic acid repeating units, offering a pathway to polymers with pendant carboxyl groups that hydrolyze more rapidly than poly(L-lactide) (Kimura et al., 1993).

Organic Synthesis and Chemical Reactions

Pyrolytic Generation of Methyleneketene : Research has demonstrated the pyrolytic generation of methyleneketene from the oxidation of 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione. This process is significant in organic synthesis, showcasing the versatility of 3-Methyl-3-phenyloxolane-2,5-dione derivatives in generating reactive intermediates for further chemical transformations (Brown et al., 1976).

Applications in Material Science

Degradable Amphiphilic Block Copolymer Micelles : The synthesis and self-assembly of degradable amphiphilic block copolymer micelles from derivatives of 3-Methyl-3-phenyloxolane-2,5-dione offer insights into the development of novel materials for drug delivery systems. These materials exhibit increased micelle sizes and decreased critical micelle concentrations, indicating enhanced stability and potential for controlled drug release (Pounder et al., 2011).

Safety and Hazards

The safety information for 3-Methyl-3-phenyloxolane-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-methyl-3-phenyloxolane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEWWNZSKBVUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-phenyloxolane-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)